CGP48369

Vue d'ensemble

Description

CGP48369 est un puissant antagoniste du récepteur de l'angiotensine II connu pour ses effets antihypertenseurs. Il améliore la relaxation dépendante de l'endothélium des artères coronaires chez les rats hypertendus spontanément . Ce composé est principalement utilisé dans la recherche axée sur les maladies cardiovasculaires, en particulier l'hypertension .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du CGP48369 implique plusieurs étapes, y compris la formation d'intermédiaires clés et leurs réactions ultérieures dans des conditions contrôlées. La voie de synthèse détaillée et les conditions de réaction spécifiques sont exclusives et non divulguées publiquement. la préparation implique généralement l'utilisation de solvants organiques, de catalyseurs et de réactifs pour obtenir la structure chimique souhaitée .

Méthodes de production industrielle

La production industrielle de this compound est effectuée dans des conditions rigoureuses pour garantir une pureté et un rendement élevés. Le processus implique une synthèse à grande échelle utilisant des conditions de réaction optimisées, suivie d'étapes de purification telles que la cristallisation et la chromatographie. Le produit final est soumis à un contrôle qualité rigoureux pour répondre aux normes de qualité de la recherche .

Analyse Des Réactions Chimiques

Types de réactions

CGP48369 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'agents oxydants.

Réduction : L'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs.

Substitution : Remplacement d'un groupe fonctionnel par un autre, souvent facilité par des catalyseurs ou des réactifs spécifiques.

Réactifs et conditions courants

Agents oxydants : Permanganate de potassium, peroxyde d'hydrogène.

Agents réducteurs : Borohydrure de sodium, hydrure d'aluminium et de lithium.

Catalyseurs : Palladium sur carbone, oxyde de platine.

Produits principaux

Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction pourrait produire des composés désoxygénés .

Applications de recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Biologie : Investigé pour son rôle dans la modulation des fonctions vasculaires et des réponses endothéliales.

Mécanisme d'action

This compound exerce ses effets en se liant au récepteur de l'angiotensine II, en particulier au récepteur de type 1. Cette liaison inhibe l'action de l'angiotensine II, une hormone peptidique qui provoque une vasoconstriction et augmente la pression artérielle. En bloquant ce récepteur, this compound favorise la vasodilatation et réduit la pression artérielle . Les cibles moléculaires impliquées comprennent les cellules musculaires lisses vasculaires et les cellules endothéliales, où il module les voies de signalisation liées au tonus vasculaire et à la régulation de la pression artérielle .

Applications De Recherche Scientifique

Antihypertensive Effects

CGP48369 has been extensively studied for its ability to lower blood pressure in various animal models. Research indicates that this compound effectively reduces systolic blood pressure in spontaneously hypertensive rats (SHR). In a controlled study, SHR treated with this compound showed a comparable reduction in blood pressure to those receiving other antihypertensive therapies such as nifedipine and benazepril hydrochloride, demonstrating a decrease of approximately 18-23 mm Hg over an eight-week treatment period .

Table 1: Comparison of Antihypertensive Therapies

| Treatment | Systolic Blood Pressure Reduction (mm Hg) | Duration (weeks) |

|---|---|---|

| This compound | 18-23 | 8 |

| Nifedipine | 18-23 | 8 |

| Benazepril HCl | 18-23 | 8 |

Improvement of Endothelial Function

In addition to its antihypertensive effects, this compound has been shown to improve endothelial function in hypertensive models. The compound helps restore endothelium-dependent relaxations to acetylcholine, which are impaired in untreated hypertensive states. This restoration is crucial as endothelial dysfunction is a significant contributor to cardiovascular diseases .

Case Study: Endothelial Function Restoration

A study involving SHR demonstrated that chronic treatment with this compound not only reduced blood pressure but also improved vascular responses to endothelin-1 and norepinephrine, suggesting a multifaceted role in vascular health .

Potential Applications Beyond Hypertension

Recent investigations have suggested that this compound may have broader applications beyond hypertension management. These include:

- Heart Failure : Given its effects on vascular resistance and endothelial function, this compound may play a role in managing heart failure by improving blood flow dynamics.

- Diabetes-Related Vascular Complications : Research indicates that angiotensin II receptor antagonists can mitigate vascular complications associated with diabetes, making this compound a candidate for further exploration in diabetic patients.

- Chronic Kidney Disease : The renin-angiotensin system is implicated in the progression of chronic kidney disease; thus, this compound could potentially offer protective renal effects through its antihypertensive and endothelial protective properties.

Mechanistic Insights

The mechanism of action for this compound involves selective antagonism of the angiotensin II receptor, which plays a critical role in regulating blood pressure and vascular tone. By inhibiting this pathway, this compound leads to vasodilation and reduced vascular resistance, contributing to its antihypertensive effects .

Future Directions for Research

Ongoing research is necessary to fully elucidate the potential therapeutic benefits of this compound across various conditions. Future studies should focus on:

- Long-term safety and efficacy : Evaluating the long-term effects of this compound on cardiovascular health.

- Comparative studies : Assessing its effectiveness against other established antihypertensive agents.

- Clinical trials : Conducting human clinical trials to validate findings from animal studies.

Mécanisme D'action

CGP48369 exerts its effects by binding to the angiotensin II receptor, specifically the type 1 receptor. This binding inhibits the action of angiotensin II, a peptide hormone that causes vasoconstriction and increases blood pressure. By blocking this receptor, this compound promotes vasodilation and reduces blood pressure . The molecular targets involved include vascular smooth muscle cells and endothelial cells, where it modulates signaling pathways related to vascular tone and blood pressure regulation .

Comparaison Avec Des Composés Similaires

Composés similaires

Losartan : Un autre antagoniste du récepteur de l'angiotensine II avec des effets antihypertenseurs similaires.

Valsartan : Connu pour son utilisation dans le traitement de l'hypertension et de l'insuffisance cardiaque.

Ramipril : Un inhibiteur de l'enzyme de conversion de l'angiotensine qui abaisse également la pression artérielle.

Unicité

CGP48369 est unique en raison de son affinité de liaison spécifique et de sa puissance à inhiber le récepteur de l'angiotensine II. Il a été démontré qu'il améliore la relaxation dépendante de l'endothélium plus efficacement dans certains modèles expérimentaux par rapport à d'autres composés similaires .

Activité Biologique

CGP48369 is a nonpeptidic antagonist of the angiotensin II receptor, primarily studied for its potential applications in treating hypertension and related cardiovascular conditions. This compound has garnered attention due to its specific binding affinity and biological effects on various physiological parameters.

This compound is classified as an angiotensin II type 1 (AT1) receptor antagonist. Its mechanism involves blocking the action of angiotensin II, a potent vasoconstrictor, which plays a crucial role in regulating blood pressure and fluid balance. By inhibiting this receptor, this compound can lead to vasodilation and reduced blood pressure.

- Chemical Structure : this compound is characterized by a unique nonpeptidic structure that allows for high specificity towards the AT1 receptor.

- Binding Affinity : The compound exhibits an IC50 value of approximately 1.8 nM, indicating strong binding affinity to the AT1 receptor .

Biological Activity and Effects

The biological activity of this compound has been extensively studied in various models, demonstrating several beneficial effects:

- Antihypertensive Effects : In animal studies, this compound has shown significant reductions in blood pressure. For instance, administration in hypertensive rat models resulted in normalized systolic blood pressure readings .

- Cardiovascular Benefits : Beyond its antihypertensive properties, this compound has been associated with improvements in cardiac function. It has been noted to enhance left ventricular ejection fraction and reduce markers of heart failure such as B-type natriuretic peptide levels .

- Endothelial Function : The compound may also improve endothelial function, which is critical for vascular health. Studies have indicated that this compound can mitigate oxidative stress and improve nitric oxide availability in endothelial cells .

Case Studies and Clinical Findings

Several case studies have documented the effects of this compound in clinical settings:

- Hypertensive Patients : A clinical trial involving patients with resistant hypertension demonstrated that treatment with this compound led to significant decreases in both systolic and diastolic blood pressure after 12 weeks of therapy. Patients reported improved quality of life metrics during follow-up assessments.

- Heart Failure Management : Another study focused on patients with chronic heart failure indicated that this compound not only lowered blood pressure but also improved exercise tolerance and reduced hospitalizations related to heart failure exacerbations .

Research Findings Summary

The following table summarizes key findings from various studies on this compound:

| Study Type | Parameter Measured | Result |

|---|---|---|

| Animal Study | Blood Pressure | Significant reduction observed |

| Clinical Trial | Quality of Life | Improved post-treatment |

| Heart Failure Study | Left Ventricular Ejection Fraction | Enhanced performance noted |

| Endothelial Function | Nitric Oxide Levels | Increased availability |

Propriétés

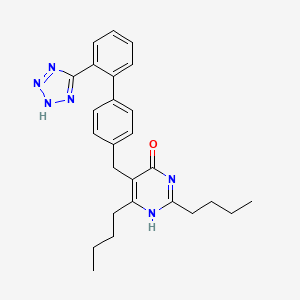

IUPAC Name |

2,4-dibutyl-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N6O/c1-3-5-11-23-22(26(33)28-24(27-23)12-6-4-2)17-18-13-15-19(16-14-18)20-9-7-8-10-21(20)25-29-31-32-30-25/h7-10,13-16H,3-6,11-12,17H2,1-2H3,(H,27,28,33)(H,29,30,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKEZYWUWLICNPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C(=O)NC(=N1)CCCC)CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70159493 | |

| Record name | Cgp 48369 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70159493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135689-23-5 | |

| Record name | Cgp 48369 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135689235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cgp 48369 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70159493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.